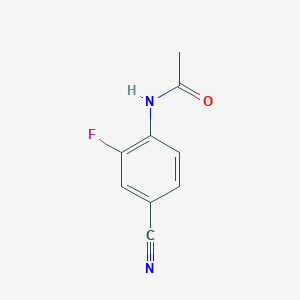

N-(4-Cyano-2-fluorophenyl)acetamide

Description

Contextualization within Fluorinated Aromatic Chemistry

Fluorinated aromatic compounds are a cornerstone of modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com As the most electronegative element, fluorine imparts unique characteristics, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. numberanalytics.comtandfonline.com These properties are highly sought after in drug discovery and development. numberanalytics.comtandfonline.com

The presence of a fluorine atom in N-(4-Cyano-2-fluorophenyl)acetamide significantly influences its reactivity and electronic properties. numberanalytics.com This strategic placement of fluorine can block metabolic oxidation at that site, a common strategy to enhance the pharmacokinetic profile of a drug candidate. nih.gov The electron-withdrawing nature of fluorine also impacts the reactivity of the entire molecule, making it a subject of interest for synthetic chemists. numberanalytics.com

Significance as a Versatile Synthetic Intermediate and Building Block

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex molecules. Its functional groups—the cyano (C≡N) group, the fluoro (F) group, and the acetamide (B32628) (-NHCOCH₃) group—offer multiple reaction sites for chemical modification.

The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The fluorine atom, depending on its position and the reaction conditions, can act as a leaving group in nucleophilic aromatic substitution reactions. The acetamide group can be hydrolyzed to an aniline (B41778) or modified through N-alkylation or other transformations.

This multifunctionality makes this compound a valuable building block in the construction of:

Pharmaceuticals: Its derivatives are explored for their potential as enzyme inhibitors and for interaction with specific protein targets in drug discovery. ontosight.ai The core structure is found in various compounds investigated for therapeutic applications.

Agrochemicals: Similar to other fluorinated aromatics, its derivatives are used in the synthesis of pesticides and herbicides. numberanalytics.com

Advanced Materials: The unique properties conferred by the fluorine atom are leveraged in the creation of polymers and other materials with enhanced thermal stability and chemical resistance. numberanalytics.com

Overview of Research Trends and Challenges for N-Phenylacetamide Derivatives

Research into N-phenylacetamide derivatives is a vibrant and evolving field, driven by the quest for new therapeutic agents and functional materials.

Current Research Trends:

Anticancer Agents: Numerous studies have focused on the synthesis and evaluation of N-phenylacetamide derivatives as potential anticancer agents. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown promising cytotoxic effects against prostate cancer cell lines. nih.gov

Enzyme Inhibitors: N-phenylacetamide-based compounds are being designed and synthesized as inhibitors for various enzymes, such as carbonic anhydrase, which is implicated in several diseases. nih.gov

Antibacterial Agents: Researchers are exploring N-phenylacetamide derivatives containing heterocyclic moieties, like thiazole, for their antibacterial properties. mdpi.com

Multi-component Reactions: The development of efficient synthetic methodologies, such as the Ugi four-component reaction, allows for the rapid generation of diverse libraries of N-phenylacetamide derivatives for high-throughput screening. acs.org

Challenges in the Field:

Synthesis of Starting Materials: The synthesis of substituted N-phenylacetamides can be challenging, often requiring multi-step procedures and the use of specialized reagents.

Regioselectivity: When multiple reactive sites are present on the aromatic ring, controlling the regioselectivity of reactions to obtain the desired isomer can be a significant hurdle.

Purification: The purification of final products and intermediates can be complex, often requiring chromatographic techniques.

Biological Activity and Specificity: While many derivatives show promising in vitro activity, translating this into in vivo efficacy with minimal off-target effects remains a major challenge in drug development.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyano-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQKBNJSMFICEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462938 | |

| Record name | Acetamide, N-(4-cyano-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93129-68-1 | |

| Record name | Acetamide, N-(4-cyano-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Cyano 2 Fluorophenyl Acetamide

Derivatization and Functionalization Strategies

Aromatic Functionalization on the Fluorophenyl Ring

The aromatic ring of N-(4-Cyano-2-fluorophenyl)acetamide possesses several features that would theoretically influence its reactivity towards electrophilic and nucleophilic substitution. The ring is substituted with a fluorine atom, a cyano group (-CN), and an acetamido group (-NHCOCH₃). The fluorine atom is a deactivating but ortho-, para-directing halogen. The cyano and acetamido groups are both electron-withdrawing, which significantly deactivates the ring towards electrophilic attack and, conversely, could activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution Studies

There is no specific experimental data found in the reviewed literature detailing electrophilic aromatic substitution (EAS) reactions on this compound. In theory, the combined deactivating effect of the cyano, fluoro, and acetamido substituents would make EAS reactions challenging, requiring harsh reaction conditions. The directing effects of the substituents would also lead to a mixture of products. However, without experimental studies, any discussion on regioselectivity and reaction yields remains purely speculative.

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule due to the presence of the electron-withdrawing cyano group and the fluorine atom, which can act as a leaving group. Current time information in Bangalore, IN.researchgate.net The cyano group, being a strong activating group for SNAr reactions, particularly when positioned ortho or para to the leaving group, would facilitate the attack of nucleophiles.

Advanced Spectroscopic and Structural Elucidation of N 4 Cyano 2 Fluorophenyl Acetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For N-(4-Cyano-2-fluorophenyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular architecture.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic region would be the most complex due to the substitution pattern on the phenyl ring. The three aromatic protons will exhibit splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The amide (N-H) proton typically appears as a broad singlet, and the acetyl methyl (CH₃) protons will present as a sharp singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The presence of the electronegative fluorine atom will cause C-F coupling, splitting the signals of the carbons in the phenyl ring. The chemical shifts are influenced by the electronic environment; for instance, the carbonyl carbon (C=O) and the cyano carbon (C≡N) are expected at the downfield end of the spectrum. wisc.edu

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. rsc.orgacs.org For this compound, a single signal is expected for the fluorine atom. This signal's multiplicity will be a complex multiplet due to coupling with the adjacent aromatic protons (ortho and meta H-F couplings). acs.org The chemical shift is indicative of the fluorine's electronic environment on the aromatic ring. nih.govnih.gov

Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5 - 9.5 | br s | NH (Amide) |

| ¹H | ~7.8 - 8.2 | m | Aromatic H |

| ¹H | ~2.2 | s | CH₃ (Acetyl) |

| ¹³C | ~169 | s | C=O (Amide) |

| ¹³C | ~150 - 160 | d (¹JCF) | C-F |

| ¹³C | ~115 - 140 | m | Aromatic C |

| ¹³C | ~117 | s | C≡N |

| ¹³C | ~105 | d (²JCF) | C-CN |

| ¹³C | ~25 | s | CH₃ (Acetyl) |

| ¹⁹F | ~ -110 to -130 | m | Ar-F |

To definitively assign the ¹H and ¹³C signals and confirm the molecule's connectivity, 2D NMR experiments are indispensable. youtube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, COSY would show correlations between the three adjacent protons on the aromatic ring, helping to distinguish their specific positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This technique would unequivocally link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon, simplifying the assignment of the complex aromatic region in the ¹³C spectrum. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. youtube.comsdsu.edu Key HMBC correlations would include:

The amide proton (NH) showing a correlation to the carbonyl carbon (C=O) and carbons of the phenyl ring.

The acetyl methyl protons (CH₃) showing a strong correlation to the carbonyl carbon.

Aromatic protons showing correlations to the cyano carbon and the carbon bearing the fluorine, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Both IR and Raman spectroscopy can identify the key functional groups in this compound. researchgate.net The principal expected vibrational frequencies are associated with the amide, cyano, and fluoroaromatic moieties. acs.org

Amide Group: The secondary amide group gives rise to several characteristic bands. The N-H stretch is expected as a sharp peak around 3300 cm⁻¹. The C=O stretch (Amide I band) is a very strong absorption appearing around 1680-1660 cm⁻¹. The N-H bend (Amide II band) is typically found near 1550 cm⁻¹. nih.gov

Cyano Group (Nitrile): The C≡N triple bond stretch results in a sharp, medium-intensity band in the 2240-2220 cm⁻¹ region. This band is highly characteristic and often used for identification. researchgate.net

Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

C-F Bond: The C-F stretching vibration for an aryl fluoride (B91410) gives a strong, characteristic absorption in the 1270-1100 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium-Sharp |

| Aromatic (C-H) | Stretch | 3100-3000 | Variable |

| Cyano (C≡N) | Stretch | 2240-2220 | Medium-Sharp |

| Amide (C=O) | Stretch (Amide I) | 1680-1660 | Strong |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium |

| Aromatic (C=C) | Stretch | 1600-1450 | Variable |

| Aryl-F (C-F) | Stretch | 1270-1100 | Strong |

Subtle shifts in vibrational frequencies, particularly those of the amide N-H and C=O bands, can provide information about intermolecular interactions such as hydrogen bonding in the solid state. In derivatives of N-phenylacetamides, intermolecular hydrogen bonds between the amide N-H group and the carbonyl oxygen atom of an adjacent molecule are common. nih.gov The presence and strength of these interactions can influence the conformation of the molecule in its crystal lattice.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

For this compound (Molecular Weight: 178.17 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 178. The fragmentation of this ion under electron ionization (EI) would likely proceed through several characteristic pathways for amides and aromatic compounds. libretexts.orgmiamioh.edu

A key initial fragmentation step for N-aryl acetamides is the cleavage of the amide bond. Two primary fragmentation pathways are anticipated:

Loss of the acetyl group: Cleavage of the N-CO bond can lead to the formation of the 4-cyano-2-fluoroaniline radical cation at m/z = 136. This would be a very stable fragment.

Loss of ketene (B1206846): A common fragmentation for acetamides involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement if an ortho-hydrogen is available, or through other complex rearrangements, leading to a fragment ion corresponding to [M-42]⁺. researchgate.net

Formation of an acylium ion: Cleavage of the bond between the nitrogen and the phenyl ring would generate an acylium ion [CH₃CO]⁺ at m/z = 43, which is a very common fragment for acetylated compounds.

Further fragmentation of the aromatic ion at m/z = 136 would likely involve the loss of HCN (27 Da) from the cyano group, yielding a fragment at m/z = 109.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 178 | [C₉H₇FN₂O]⁺ | Molecular Ion [M]⁺ |

| 136 | [C₇H₄FN₂]⁺ | CH₂CO (Ketene) |

| 109 | [C₆H₄F]⁺ | HCN from m/z 136 |

| 43 | [C₂H₃O]⁺ | [C₇H₄FN₂]∙ (Aryl amine radical) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₇FN₂O, the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated value serves as a benchmark for experimental verification.

In a typical HRMS analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ion's mass-to-charge ratio (m/z) is measured. The experimentally determined exact mass is then compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental formula, confirming its identity and purity. For instance, the HRMS (ESI) analysis of a related compound, 4-(2-hydroxy-2-(4-iodophenyl)ethyl)phenol, yielded a found mass of 341.0042, which correlated closely with its calculated mass for [M+H]⁺ of 341.0038. acs.org This illustrates the precision of the technique.

The table below shows the calculated exact mass for this compound.

| Property | Value |

| Molecular Formula | C₉H₇FN₂O |

| Calculated Monoisotopic Mass | 178.05424 Da |

| Ionization Mode (Predicted) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 179.06152 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Following ionization, the protonated molecular ion ([M+H]⁺, m/z 179.06) would be selected and subjected to collision-induced dissociation (CID). The most probable fragmentation pathways would involve the cleavage of the amide bond, which is typically the most labile. Key predicted fragmentation patterns include:

Loss of ketene (CH₂=C=O): A common fragmentation for acetanilides, leading to the formation of the 4-cyano-2-fluoroaniline ion.

Cleavage of the amide C-N bond: This would result in the formation of an acetyl cation and the 4-cyano-2-fluorophenylaminyl radical, or more likely, the formation of the 4-cyano-2-fluorophenyl isocyanate fragment following rearrangement.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the nitrogen atom would generate the 4-cyano-2-fluorophenylaminium ion.

Analysis of the NIST mass spectrometry database for the related compound N-(2-fluorophenyl)acetamide shows a top peak at m/z 111, corresponding to the fluorophenylaminium fragment, and another significant peak at m/z 43, corresponding to the acetyl cation, which supports these predicted pathways. nih.gov

The table below outlines the expected major fragments for this compound.

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z (monoisotopic) |

| 179.06 | [M+H - CH₂CO]⁺ | [C₇H₅FN₂]⁺ | 136.0464 |

| 179.06 | [CH₃CO]⁺ | [C₂H₃O]⁺ | 43.0184 |

| 136.05 | [C₇H₅FN₂ - HCN]⁺ | [C₆H₄F]⁺ | 109.0291 |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, providing precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the crystallographic databases, analysis of its close analogue, 2-Chloro-N-(4-fluorophenyl)acetamide, provides significant insight into its expected solid-state structure. researchgate.net

Solid-State Molecular Conformation and Packing

The molecular conformation of this compound is expected to be nearly planar, with a slight twist between the plane of the phenyl ring and the acetamide (B32628) group. In the analogue 2-Chloro-N-(4-fluorophenyl)acetamide, this planarity is a key feature. researchgate.net The acetamide group itself would likely adopt an anti conformation.

The crystal packing is anticipated to be driven by the formation of strong intermolecular hydrogen bonds, leading to well-ordered supramolecular structures. In many N-arylacetamides, molecules are linked into chains or tapes. cardiff.ac.ukresearchgate.net For example, in the crystal structure of 2-Chloro-N-(4-fluorophenyl)acetamide, molecules are linked into infinite chains along the c-axis. researchgate.net This arrangement is a common motif that efficiently satisfies the hydrogen bonding potential of the amide groups.

Intermolecular Interactions and Hydrogen Bonding Networks

The primary intermolecular interaction governing the crystal structure of this compound is predicted to be a classic N–H···O hydrogen bond between the amide groups of adjacent molecules. The amide proton (N-H) of one molecule will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is the principal force responsible for forming the one-dimensional chains observed in its chloro-analogue. researchgate.net

C–H···N interactions: The presence of the cyano group provides a hydrogen bond acceptor site. Aromatic or methyl C-H groups could act as weak donors to the nitrogen of the nitrile.

C–H···O interactions: Intramolecular C–H···O bonds are often observed in related structures, typically forming a six-membered ring that helps to stabilize the molecular conformation. researchgate.net

C–H···F interactions: Weak hydrogen bonds involving the fluorine atom may also be present.

The table below summarizes the likely intermolecular interactions in the crystalline state of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| N–H···O | Amide N-H | Carbonyl Oxygen (O=C) | 2.8 - 3.0 | Forms infinite chains, primary packing motif. |

| C–H···N | Aromatic C-H | Cyano Nitrogen (N≡C) | 3.2 - 3.5 | Links adjacent chains. |

| C–H···O | Aromatic C-H | Carbonyl Oxygen (O=C) | 3.1 - 3.4 | Stabilizes packing between chains. |

| Intramolecular C–H···O | Aromatic C-H | Carbonyl Oxygen (O=C) | ~2.9 | Stabilizes molecular conformation. cardiff.ac.uk |

Investigations into the Chemical Reactivity and Reaction Mechanisms of N 4 Cyano 2 Fluorophenyl Acetamide

Reactivity of the Nitrile Group in N-(4-Cyano-2-fluorophenyl)acetamide

The cyano group (–C≡N) is a versatile functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic and susceptible to a variety of chemical transformations. openstax.org Its reactivity is influenced by the electronic properties of its substituents. numberanalytics.com

The electrophilic carbon atom of the nitrile group in this compound is a target for nucleophiles. openstax.orglibretexts.org The reaction typically involves the addition of a nucleophile to the carbon, breaking the pi bond and forming an imine anion intermediate. libretexts.orgyoutube.com

Common nucleophilic addition reactions for nitriles include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This process first yields an amide and subsequently a carboxylic acid. openstax.orgwikipedia.org In this case, it would lead to the formation of 4-acetamido-3-fluorobenzamide and then 4-acetamido-3-fluorobenzoic acid.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). openstax.orglibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions. openstax.orgyoutube.com

Reaction with Organometallic Reagents: Grignard reagents can attack the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org

The reactivity of nitriles toward nucleophiles can be quantified and predicted. Studies involving the nucleophilic attack of cysteine on various nitrile-containing compounds have shown a strong correlation between activation energies and experimental kinetic measures. nih.gov Aromatic nitriles with electron-withdrawing substituents, such as those found in this compound, are generally more reactive toward nucleophiles. nih.gov For instance, research on substituted benzonitriles demonstrates that electron-deficient heteroaromatic nitriles are highly reactive toward cysteine. nih.gov

Table 1: Experimental and Computational Reactivity Data for the Reaction of Various Nitriles with Cysteine This table presents data from a study on related nitrile compounds to illustrate the principles of reactivity. Data for this compound itself was not specified in the cited research.

| Compound | Substituent on Benzonitrile | Experimental Kinetic Value (k exp, M⁻¹s⁻¹) | Calculated Activation Energy (ΔE≠, kcal/mol) |

|---|---|---|---|

| 6 | H | 0.003 | 24.3 |

| 7 | 4-Cl | 0.005 | 23.8 |

| 1 | 2-pyridyl | 0.12 | 21.3 |

| 5 | 2-pyridyl, 4-Br | 0.25 | 20.7 |

Source: Adapted from a study on the mechanistic investigation of cysteine nucleophilic attack on nitrile-carrying compounds. nih.gov

Nitriles are known to participate in cycloaddition reactions, serving as precursors for the synthesis of various heterocyclic compounds. numberanalytics.com A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) (such as sodium azide, NaN₃) to form a tetrazole ring. acs.org This type of reaction, often referred to as a "click reaction," is highly efficient for producing 5-substituted-1H-tetrazoles. acs.orgorganic-chemistry.org

The reaction of this compound with an azide source would be expected to yield a derivative of 5-(4-acetamido-3-fluorophenyl)-1H-tetrazole. The mechanism involves the coordination of the nitrile to a catalyst, followed by the cycloaddition of the azide. acs.org The presence of electron-withdrawing groups on the aromatic ring can influence the reaction rate and efficiency. Various catalysts, including zinc salts and cobalt(II) complexes, have been shown to promote this transformation under mild conditions. acs.orgorganic-chemistry.org

Reactivity of the Acetamide (B32628) Linkage (e.g., Hydrolysis, Transamidation)

The acetamide linkage (–NH–C(O)–CH₃) in this compound can undergo reactions typical of secondary amides. The most common of these is hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by either acid or base and results in the formation of an amine and a carboxylic acid.

In the case of this compound, hydrolysis would break the bond between the aniline (B41778) nitrogen and the acetyl carbonyl carbon, yielding 4-amino-3-fluorobenzonitrile (B1272301) and acetic acid. Due to the stability of the amide bond, this reaction typically requires heating.

Transamidation, the reaction of an amide with an amine to form a new amide and a new amine, is also a theoretical possibility, though it is generally less favorable than hydrolysis.

Influence of Fluoro and Cyano Substituents on Aromatic Reactivity and Regioselectivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is significantly governed by the electronic effects of the fluoro and cyano substituents.

Inductive Effect (-I): Both the fluorine atom and the cyano group are strongly electronegative and withdraw electron density from the aromatic ring through the sigma bond framework. libretexts.org This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles than benzene itself. libretexts.org

Resonance/Mesomeric Effect (±M):

The cyano group withdraws electrons from the pi system of the ring through resonance (-M effect), reinforcing its -I effect. libretexts.orgwikipedia.org This makes the cyano group a strong deactivating and meta-directing substituent.

In this compound, the substituents are positioned ortho and para to the acetamide group. Their combined electron-withdrawing nature deactivates the aromatic ring. Studies on C4-substituted fluorobenzenes have shown that a cyano group at the C4 position does not sterically hinder reactions at the adjacent ortho carbon centers (positions 3 and 5). nih.gov The observed regioselectivity in such systems has been shown to correlate well with predictions based on frontier orbital density calculations, highlighting the dominant role of electronic effects in directing reactivity. nih.gov

Kinetic and Thermodynamic Studies of Reactions Involving this compound Derivatives

Quantitative studies of reaction kinetics and thermodynamics are essential for understanding the detailed mechanisms and predicting the behavior of this compound in chemical transformations.

Determining reaction rate constants provides insight into how substituents affect the speed of a chemical reaction. For derivatives of this compound, kinetic studies could focus on reactions such as the nucleophilic addition to the nitrile group or the hydrolysis of the acetamide linkage.

For example, a kinetic investigation of the reaction of various aromatic nitriles with a nucleophile like cysteine revealed that the rate of reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups were found to increase the electrophilicity of the nitrile carbon and thus accelerate the rate of nucleophilic attack. nih.gov A strong correlation (R² = 0.86) was established between the experimentally measured rate constants and the computationally determined activation energies, validating the use of theoretical models to predict reactivity. nih.gov Such an approach could be applied to this compound to quantify the impact of its specific substitution pattern on its reactivity profile.

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can profoundly influence the rate and mechanism of chemical reactions involving this compound. These effects arise from the differential solvation of the reactants, transition states, and products. The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on reaction rates.

For reactions of this compound, such as hydrolysis, the nature of the transition state will determine the magnitude and direction of the solvent effect. In a typical nucleophilic acyl substitution reaction, like base-catalyzed hydrolysis, the rate-determining step often involves the formation of a charged tetrahedral intermediate from neutral reactants (the amide and a nucleophile, e.g., hydroxide).

In such a scenario, an increase in solvent polarity would be expected to accelerate the reaction rate. Polar protic solvents, like water and alcohols, can stabilize the developing negative charge in the transition state through hydrogen bonding, thereby lowering the activation energy. Conversely, non-polar aprotic solvents would be expected to slow down such a reaction.

The following interactive table illustrates the hypothetical effect of different solvents on the relative rate of a representative nucleophilic substitution reaction of this compound, based on general principles of solvent effects on reactions proceeding through a charged transition state.

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Rate Constant (k_rel) |

| n-Hexane | 1.9 | Non-polar Aprotic | 1 |

| Diethyl Ether | 4.3 | Non-polar Aprotic | 10 |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 50 |

| Acetone | 21 | Polar Aprotic | 200 |

| Ethanol | 24.5 | Polar Protic | 1,000 |

| Methanol | 32.7 | Polar Protic | 5,000 |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 10,000 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 20,000 |

| Water | 80.1 | Polar Protic | 100,000 |

Note: The relative rate constants are illustrative and based on predicted trends for a hypothetical reaction where a charged transition state is formed from neutral reactants. Actual experimental values may vary.

It is crucial to note that changes in solvent can sometimes alter the reaction mechanism itself. For instance, in some cases, a reaction that proceeds through a concerted mechanism in a non-polar solvent might switch to a stepwise mechanism involving a distinct intermediate in a polar solvent. nih.gov

Transition State Analysis and Energy Profiles

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. For reactions involving this compound, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the transition state and calculate the reaction's energy profile. nih.govnih.gov

For a nucleophilic acyl substitution reaction at the carbonyl group of this compound, the transition state is expected to have a tetrahedral-like geometry at the carbonyl carbon. libretexts.org In this transient structure, the carbon-oxygen double bond is partially broken, and new bonds with the incoming nucleophile and the original carbonyl oxygen are partially formed. The geometry around the nitrogen atom may also be distorted from its initial trigonal planar arrangement.

The electron-withdrawing cyano and fluoro substituents on the phenyl ring play a significant role in stabilizing the transition state. By pulling electron density away from the reaction center, they can help to delocalize the developing negative charge on the oxygen atom in the transition state of a nucleophilic attack. wikipedia.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate compared to an unsubstituted N-phenylacetamide.

The energy profile for such a reaction would typically show the reactants (this compound and the nucleophile) at a certain energy level, rising to the transition state energy maximum, and then dropping to the energy level of the products. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). The presence of electron-withdrawing groups is expected to lower this barrier.

For instance, in the hydrolysis of an amide, the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. The energy profile would, in this case, feature two transition states and one intermediate. The rate-determining step would be the one with the higher activation energy. Computational studies on similar systems have shown that the nature of the substituents and the solvent can influence which step is rate-limiting. nih.gov

The study of transition states is critical for understanding reaction mechanisms at a molecular level and for designing more efficient synthetic routes or catalysts for reactions involving compounds like this compound.

Theoretical and Computational Chemistry Studies on N 4 Cyano 2 Fluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-Cyano-2-fluorophenyl)acetamide at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G**, are used to predict bond lengths, bond angles, and dihedral angles. These calculations can reveal the planarity of the molecule and the orientation of the acetamide (B32628) and cyano groups relative to the fluorophenyl ring. The electronic properties, such as the distribution of electron density and atomic charges, are also elucidated, highlighting the influence of the electron-withdrawing cyano and fluoro substituents. A study on related N-(substituted phenyl)-2-cyanoacetamides has shown that the conformation of the molecule can be influenced by the substituents on the phenyl ring. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is often centered on the electron-deficient cyano group and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. The energies and distributions of these orbitals can be precisely calculated using DFT.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, the ESP map would show regions of negative potential (red) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amide and methyl groups, signifying sites for nucleophilic attack. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. pdx.educhemistrysteps.comlibretexts.org These calculations provide valuable information for assigning the signals in experimental NMR spectra. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the fluoro and cyano substituents. A correlation study on similar compounds has demonstrated the utility of such calculations. researchgate.net

Similarly, the vibrational frequencies in the Infrared (IR) spectrum of this compound can be computed. These calculations help in the assignment of characteristic vibrational modes, such as the C=O stretch of the amide, the C≡N stretch of the cyano group, and the various vibrations of the phenyl ring. researchgate.net

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, Amide NH) | 8.5 | 8.3 |

| ¹³C NMR (δ, ppm, C=O) | 168.2 | 167.5 |

| ¹³C NMR (δ, ppm, C≡N) | 117.5 | 116.9 |

| IR (cm⁻¹, C=O stretch) | 1695 | 1690 |

| IR (cm⁻¹, C≡N stretch) | 2235 | 2230 |

Analysis of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of medicinal and materials chemistry.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between a molecule's structural features (molecular descriptors) and its biological activity or physicochemical properties. nih.gov For this compound, various molecular descriptors can be calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. These descriptors can then be used to build predictive models for properties such as receptor binding affinity or solubility. Such models are invaluable in the rational design of new compounds with enhanced activities or desired properties. For instance, QSAR models have been successfully developed for other acetamide derivatives to predict their inhibitory activity against various enzymes. nih.gov

Hammett Parameters and Inductive/Resonance Effects of Substituents

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. It relates reaction rates and equilibrium constants to two parameters: the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent.

For this compound, the phenyl ring is substituted with a fluorine atom at the ortho position and a cyano group at the para position relative to the acetamido group. Both substituents are known to be electron-withdrawing. The fluorine atom exerts a strong inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R). The cyano group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R).

A detailed computational study would be required to determine the precise Hammett σ values (σ_meta and σ_para) for the combined influence of the 2-fluoro and 4-cyano substituents on the acetamido reaction center. Such a study would involve calculating the electronic properties of a series of reactions and comparing them to a reference reaction. However, no published research has specifically reported these calculated Hammett constants for this compound.

Table 1: Hypothetical Data Table for Hammett Parameters of Substituents on this compound

| Substituent Group | Position | Inductive Effect (I) | Resonance Effect (R) | Calculated Hammett Constant (σ) |

| Fluoro | 2- (ortho) | Strongly withdrawing (-I) | Weakly donating (+R) | Data not available |

| Cyano | 4- (para) | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Data not available |

This table is for illustrative purposes only, as specific calculated values for this compound are not found in the literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique for investigating the detailed pathways of chemical reactions, including the identification of transient species like transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction involving this compound, for instance, its hydrolysis or synthesis, computational chemists would typically locate the transition state (TS) on the potential energy surface. The transition state represents the highest energy point along the reaction coordinate. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway from the transition state downhill to the reactants and products, confirming that the located TS indeed connects the intended species.

No computational studies detailing the transition state geometries, activation energies, or IRC analyses for any reaction involving this compound have been published.

Table 2: Illustrative Data for a Hypothetical Reaction of this compound

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| Amide Hydrolysis (Rate-determining step) | Data not available | Data not available | Data not available | Data not available |

This table represents the type of data that would be generated from such a study; however, no such data currently exists for this compound.

Role of N 4 Cyano 2 Fluorophenyl Acetamide As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Fluorinated Heterocyclic Systems

The presence of the cyano and acetamide (B32628) groups in N-(4-Cyano-2-fluorophenyl)acetamide makes it an excellent starting material for the synthesis of various fluorinated heterocyclic systems. Cyanoacetamide derivatives are well-established synthons for creating diverse heterocyclic rings, including pyridines, pyrimidines, and thiazoles. ekb.eg The fluorine atom on the phenyl ring is often incorporated to enhance the biological activity and metabolic stability of the final heterocyclic compounds. unipa.it

Research has demonstrated that cyanoacetamide derivatives can undergo cyclization reactions to form a variety of heterocyclic structures. For instance, the reaction of cyanoacetamides with reagents like hydrazine (B178648) can lead to the formation of fluorinated pyrazole (B372694) derivatives. researchgate.net Similarly, condensation reactions with other bifunctional compounds can yield more complex fused heterocyclic systems. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Cyanoacetamide Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| Cyanoacetamide derivative | Hydrazine | Pyrazole | researchgate.net |

| Cyanoacetamide derivative | Arylisothiocyanate, Methyl iodide, Hydrazine | Pyrazole | researchgate.netresearchgate.net |

Building Block for Multifunctional Aromatic Compounds

This compound serves as a key building block for constructing multifunctional aromatic compounds. The cyano and acetamide groups can be chemically modified, and the fluorine atom influences the reactivity of the aromatic ring, allowing for further substitutions. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, introducing new functionalities to the molecule. smolecule.com The acetamide group can also be hydrolyzed to an amine, which can then participate in a variety of coupling reactions.

The strategic placement of the fluorine atom ortho to the acetamide group and meta to the cyano group influences the electronic properties of the phenyl ring, directing further electrophilic or nucleophilic aromatic substitution reactions to specific positions. This allows for the controlled introduction of additional functional groups, leading to the synthesis of highly substituted and functionalized aromatic compounds.

Strategies for Incorporating the this compound Moiety into Larger Molecular Architectures

Several synthetic strategies can be employed to incorporate the this compound moiety into larger and more complex molecular frameworks. These strategies often leverage the reactivity of the cyano and acetamide groups.

One common approach is through N-acylation reactions, where an activated carboxylic acid is reacted with an amine to form an amide bond. acs.org In the context of this compound, either the acetamide's N-H bond could be further functionalized, or the cyano group could be transformed into an amine and then acylated.

Another strategy involves multi-component reactions, such as the Ugi or Grob-Ugi cascade reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. acs.org While not directly demonstrated with this compound in the provided context, the principles of these reactions could be applied to incorporate this moiety by leveraging its functional groups.

Furthermore, the phenyl ring itself can be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, thereby attaching the this compound unit to other molecular fragments.

Stereochemical Control in Reactions Involving the Compound

Achieving stereochemical control in reactions involving this compound is crucial when synthesizing chiral molecules with specific biological activities. While the parent molecule is achiral, reactions at its functional groups can create new stereocenters.

For instance, if the cyano group is reduced to a primary amine and then participates in a reaction that forms a new chiral center, the stereochemical outcome can be influenced by the use of chiral catalysts or auxiliaries. Similarly, if the acetamide group is modified, or if reactions occur at the carbon atom alpha to the cyano group, stereoselective methods would be necessary to control the formation of enantiomers or diastereomers.

The development of stereospecific synthesis of related compounds, such as alkenyl fluorides from N-fluoro-N-tert-butylbenzenesulfonamide, highlights the importance and feasibility of controlling stereochemistry in fluorinated organic molecules. nih.gov In the synthesis of complex molecules incorporating the this compound moiety, the choice of reagents and reaction conditions is paramount to achieving the desired stereochemical purity. For example, in reactions involving additions to the cyano group or modifications to the side chain, the use of chiral ligands on metal catalysts or the application of organocatalysis can induce asymmetry and lead to the preferential formation of one stereoisomer.

Emerging Research Avenues and Future Perspectives for N 4 Cyano 2 Fluorophenyl Acetamide

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of N-aryl acetamides often involves the acylation of an aniline (B41778) derivative. For N-(4-Cyano-2-fluorophenyl)acetamide, a likely synthetic route involves the reaction of 4-amino-3-fluorobenzonitrile (B1272301) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. While effective, these methods can generate stoichiometric amounts of acidic byproducts and may require harsh reaction conditions.

The future of synthesizing this compound lies in the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. Key areas of development include:

Catalytic Amidation: Replacing stoichiometric activating agents with catalytic systems is a primary goal. The use of catalysts, such as those based on boron or other earth-abundant metals, for the direct amidation of carboxylic acids with anilines is a promising green alternative. This approach generates water as the only byproduct.

Solvent Selection: A shift towards greener solvents is crucial. Water, supercritical fluids like CO2, or bio-based solvents such as Cyrene™ (dihydrolevoglucosenone) could replace traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene, reducing both environmental pollution and process hazards.

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry are being explored to reduce reaction times and energy consumption. Microwave heating can lead to rapid and uniform heating, often resulting in higher yields and purities in shorter timeframes. Mechanochemical synthesis, which involves grinding reactants together in the absence of a solvent, represents an even greener approach.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing catalytic methods that incorporate most of the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | The product itself has potential for lower toxicity due to the stability of the C-F bond. nih.gov |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or bio-solvents. |

| Design for Energy Efficiency | Employing microwave or mechanochemical methods to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials where possible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. ivychem.com |

| Design for Degradation | While the C-F bond is stable, designing derivatives that can degrade into benign products after use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Integration into Continuous Flow Chemistry Protocols

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. ontosight.ai The integration of the synthesis of this compound and its derivatives into continuous flow protocols is a significant area for future research.

A potential flow process could involve pumping a solution of 4-amino-3-fluorobenzonitrile and a suitable acetylating agent through a heated microreactor. The short diffusion distances and high surface-area-to-volume ratio in a microreactor can lead to rapid reactions and high yields. Furthermore, in-line purification modules could be integrated to isolate the desired product in a continuous fashion. This approach is particularly advantageous for reactions that are exothermic or involve hazardous intermediates, as the small reaction volumes at any given time significantly enhance safety.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, enabling unique transformations under mild conditions. synhet.comnih.gov The electron-withdrawing nature of the cyano group and the fluorine atom in this compound makes its aromatic ring susceptible to certain redox transformations.

Future research could explore:

Photoredox-Catalyzed Cross-Coupling Reactions: The aromatic ring of this compound could be a substrate for photoredox-catalyzed C-H functionalization, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. The cyano group could potentially be reduced electrochemically to an aminomethyl group, or the aromatic ring could undergo electrochemical modification.

Dearomatization Reactions: Photocatalytic methods, such as a Birch-like reduction, could be employed to access partially saturated cyclic structures from the aromatic ring of this compound, opening up new chemical space for drug discovery. synhet.com

Advanced Material Science Applications of Derivatives

The unique properties imparted by the fluorine atom and the cyano group suggest that derivatives of this compound could find applications in material science. The high polarity of the C-F bond and the potential for hydrogen bonding through the acetamide (B32628) group can influence the self-assembly and bulk properties of materials.

A study on a related compound, polyacryloyloxy imino fluorophenyl acetamide, demonstrated the potential for creating new polymers with interesting optical and dielectric properties. d-nb.info Similarly, derivatives of this compound could be explored as:

Liquid Crystals: The rigid, polar structure of certain derivatives could lead to liquid crystalline behavior.

Organic Light-Emitting Diodes (OLEDs): The fluorinated aromatic core could be incorporated into molecules designed for use in OLEDs, potentially influencing their electronic properties and stability.

Functional Polymers: Polymerization of derivatives could lead to materials with tailored properties, such as high thermal stability, chemical resistance, or specific optical characteristics.

Computational-Assisted Design of Novel Reactions and Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Design Novel Derivatives: Molecular docking studies can be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. This is particularly relevant given the prevalence of fluorinated compounds in medicinal chemistry. nih.govnih.gov

Elucidate Reaction Mechanisms: Computational studies can help to understand the mechanisms of novel reactions, such as photocatalytic transformations, allowing for their optimization.

For instance, computational screening could identify potential derivatives with optimal electronic properties for applications in organic electronics or with enhanced binding affinity for a particular protein.

Potential for Use in Advanced Analytical Reagents

The structural features of this compound also suggest its potential as a scaffold for the development of advanced analytical reagents.

Fluorescent Probes: The fluorinated cyanophenyl moiety could be incorporated into larger molecular systems designed as fluorescent probes for the detection of specific analytes. The fluorescence properties could be modulated by the binding of the analyte.

Chromatographic Ligands: Derivatives of this compound could be immobilized on a solid support to create novel stationary phases for high-performance liquid chromatography (HPLC), potentially offering unique selectivity for the separation of complex mixtures.

NMR Spectroscopy: The presence of the ¹⁹F atom provides a sensitive NMR handle for studying molecular interactions and dynamics.

Q & A

Q. What are the recommended synthetic routes for N-(4-Cyano-2-fluorophenyl)acetamide?

A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-cyano-2-fluoroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Intermediate purification via recrystallization or column chromatography is critical to isolate the product . Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation.

Q. How can spectroscopic techniques characterize This compound?

- IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1680–1700 cm⁻¹ and the cyano group (C≡N) at ~2200–2260 cm⁻¹.

- NMR : In -NMR, the acetamide methyl group appears as a singlet (~2.1 ppm), while aromatic protons show splitting patterns due to fluorine coupling. -NMR confirms the fluorine environment (~-110 to -120 ppm).

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks, with fragmentation patterns confirming the cyano and fluorine substituents .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for similar acetamide derivatives, which highlight risks of skin/eye irritation and recommend ethanol or water for spill neutralization .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound?

Challenges include resolving hydrogen-bonding networks and potential disorder in the cyano/fluoro substituents. Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) is recommended. Intramolecular C–H···O bonds may form six-membered rings, while intermolecular N–H···O bonds stabilize crystal packing . Twinning or low-resolution data require iterative refinement with tools like Olex2 or PLATON .

Q. How can data contradictions in crystallographic refinement be resolved?

For enantiomorphic ambiguity, use Flack (η) or Hooft (x) parameters to assess chirality. If R-factor discrepancies arise, re-examine hydrogen atom placement and thermal displacement parameters. Cross-validate with density functional theory (DFT)-optimized geometries .

Q. What computational methods validate the electronic properties of this compound?

Perform DFT calculations (e.g., B3LYP/6-311++G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites. Compare computed -NMR chemical shifts with experimental data to confirm structural assignments .

Q. How do substituents (cyano, fluoro) influence reactivity in nucleophilic environments?

The electron-withdrawing cyano group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis). Fluorine’s inductive effect stabilizes the aromatic ring but may sterically hinder reactions at the ortho position. Comparative studies with chloro/methoxy analogs reveal substituent-dependent reaction kinetics .

Q. What strategies optimize synthetic yield under varying conditions?

- Solvent Screening : DMF improves solubility, while THF reduces side reactions.

- Catalysis : Add triethylamine to scavenge HCl in chloroacetyl chloride reactions.

- Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent decomposition. Post-synthetic HPLC analysis with a C18 column and acetonitrile/water gradient ensures purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.